![molecular formula C15H24O B585596 Ethylene-β-ionol-d3 CAS No. 77265-43-1](/img/no-structure.png)
Ethylene-β-ionol-d3
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Overview
Description
Synthesis Analysis
The synthesis of Ethylene-β-ionol-d3 involves a complex multilevel control circuitry. Ethylene production is intimately linked with the homeostasis of its general precursor S-adenosyl-L-methionine (SAM), which experiences transcriptional and posttranslational control of its synthesising enzymes (SAM synthetase), as well as the metabolic flux through the adjacent Yang cycle . Ethylene biosynthesis continues from SAM by two dedicated enzymes: 1-aminocyclopropane-1-carboxylic (ACC) synthase (ACS) and ACC oxidase (ACO) .
Chemical Reactions Analysis
Ethylene-β-ionol-d3, like other ethylene compounds, is involved in a variety of chemical reactions. For instance, the production of ethylene is tightly regulated by internal signals during development and in response to environmental stimuli from biotic (e.g., pathogen attack) and abiotic stresses, such as wounding, hypoxia, ozone, chilling, or freezing .
Scientific Research Applications
Phytoremediation Enhancement
Ethylene-β-ionol-d3: has been studied for its role in enhancing phytoremediation, particularly in plants like Nelumbo nucifera exposed to cadmium (Cd) stress . The compound influences the plant’s ethylene biosynthesis and signaling pathways, affecting oxidative damage, metal accumulation, and the antioxidant defense system. This application is crucial for environmental cleanup efforts, especially in water bodies contaminated with heavy metals.
Valorization of Woody Oil Plants
The compound serves as a starting material in the valorization of woody oil plants like Litsea cubeba . It’s used to synthesize value-added products such as citral-based compounds, which are essential in the fragrance industry. This process contributes to a zero-waste biorefinery approach, promoting sustainable use of plant resources.
Postharvest Improvement of Agricultural Products
Ethylene-β-ionol-d3: is instrumental in the photocatalytic degradation of biological ethylene, which is a significant factor in the postharvest shelf life of agricultural products . By controlling ethylene levels, it’s possible to extend the freshness of fruits and vegetables, reducing food waste and improving food security.
Ethylene Research in Plant Biology
The compound plays a key role in advancing our understanding of ethylene’s role in plant biology, including aspects like seed germination, flower development, and fruit ripening . It’s part of the regulatory network controlling ethylene synthesis, which has vast implications for agriculture and horticulture.
Regulation of Plant Developmental Processes
Research has shown that Ethylene-β-ionol-d3 is involved in regulating various plant developmental processes such as cell division, elongation, senescence, and abscission . Its role in these processes is significant for crop management and improving crop yields.
Interaction with Other Plant Hormones
Lastly, Ethylene-β-ionol-d3 is important for studying the interactions between ethylene and other plant hormones . Understanding these interactions is essential for developing strategies to enhance plant growth and resilience to environmental stresses.
Future Directions
While specific future directions for Ethylene-β-ionol-d3 were not found in the search results, there is a general trend towards the development of sustainable and green chemistry . This includes the exploration of new methods for the synthesis and application of ethylene compounds, as well as the development of more efficient and environmentally friendly processes.
properties
{ "Design of the Synthesis Pathway": "The synthesis of Ethylene-β-ionol-d3 can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Ethylene glycol", "Sodium borohydride (NaBH4)", "Acetic anhydride", "p-Toluenesulfonic acid (p-TsOH)", "2,3-dimethylphenol", "Phosphorus pentoxide (P2O5)", "Sulfuric acid (H2SO4)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Ethylene glycol is reacted with sodium borohydride in the presence of deuterium oxide to produce ethylene-d2-glycol.", "Step 2: Ethylene-d2-glycol is then reacted with acetic anhydride and p-Toluenesulfonic acid to form ethylene-d2-acetate.", "Step 3: Ethylene-d2-acetate is reacted with 2,3-dimethylphenol in the presence of sodium deuteroxide to produce Ethylene-β-ionol-d3.", "Step 4: The crude product is purified by distillation and recrystallization using phosphorus pentoxide, sulfuric acid, and sodium hydroxide.", "Step 5: The final product is obtained by dissolving the purified compound in methanol and treating it with hydrochloric acid." ] } | |
CAS RN |
77265-43-1 |
Product Name |
Ethylene-β-ionol-d3 |
Molecular Formula |
C15H24O |
Molecular Weight |
223.374 |
IUPAC Name |
(1E)-3-(trideuteriomethyl)-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+/i5D3 |
InChI Key |
PZGYHDPZANRCSM-KVUBHPTHSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O |
synonyms |
(1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol-d3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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